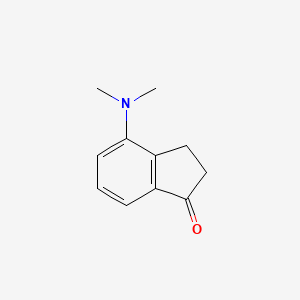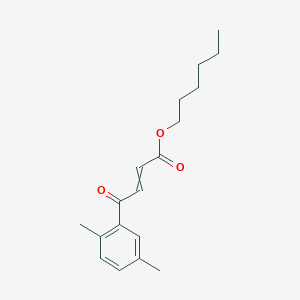
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a hexyl chain, a dimethylphenyl group, and an oxobutenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate typically involves the esterification of 4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate: shares similarities with other esters and ketones that have aromatic groups and long alkyl chains.
Methyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate: Similar structure but with a methyl group instead of a hexyl group.
Ethyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate: Similar structure but with an ethyl group instead of a hexyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The hexyl chain provides hydrophobic characteristics, while the oxobutenoate moiety offers reactive sites for various chemical transformations.
Propiedades
Número CAS |
60081-82-5 |
|---|---|
Fórmula molecular |
C18H24O3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H24O3/c1-4-5-6-7-12-21-18(20)11-10-17(19)16-13-14(2)8-9-15(16)3/h8-11,13H,4-7,12H2,1-3H3 |
Clave InChI |
LMNDAKMVJDMDGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C=CC(=O)C1=C(C=CC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


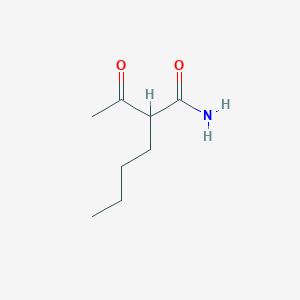

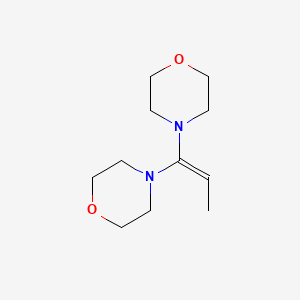
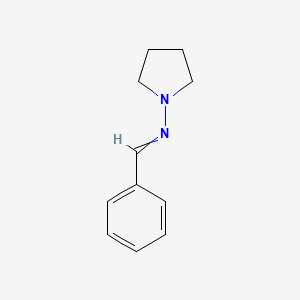
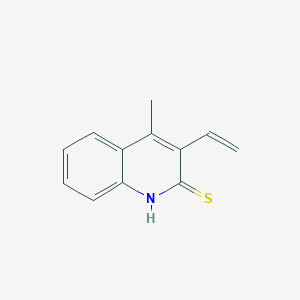
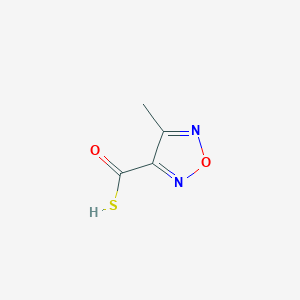
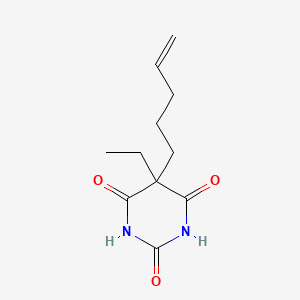
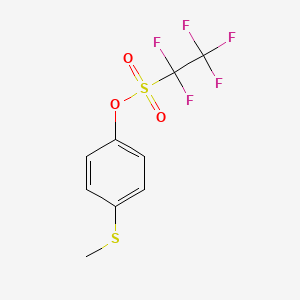
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
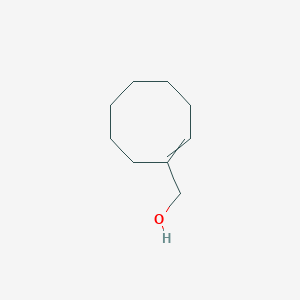
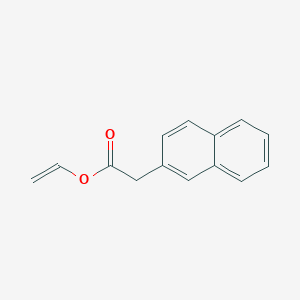
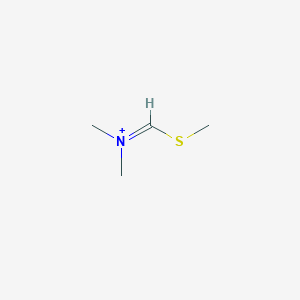
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
